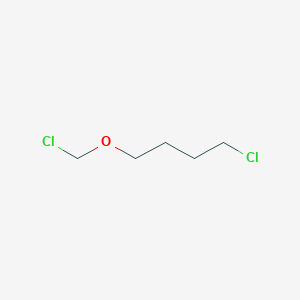
(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” is a type of organic compound known as a cyclopropane carboxylic acid. It has a three-membered ring structure (cyclopropane) with two methyl groups (dimethyl) and a carboxylic acid group. The (1R,2R) notation indicates the specific spatial arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would consist of a three-membered cyclopropane ring with two methyl groups and a carboxylic acid group attached. The (1R,2R) notation indicates that these groups are arranged in a specific way in three-dimensional space .
Chemical Reactions Analysis
Cyclopropane carboxylic acids, like “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo reactions with bases to form salts, with alcohols to form esters, or with amines to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would depend on its specific structure. For instance, it would likely be a solid at room temperature, given the presence of the carboxylic acid group .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1-butene", "methylmagnesium bromide", "diethyl carbonate", "sodium hydride", "1,2-dibromopropane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with methylmagnesium bromide to form 2-methyl-1-butanol.", "Step 2: Diethyl carbonate is reacted with sodium hydride to form diethyl methyl carbonate.", "Step 3: 1,2-dibromopropane is reacted with sodium borohydride to form 1,2-dibromopropane diol.", "Step 4: 2-methyl-1-butanol is reacted with diethyl methyl carbonate in the presence of sodium hydride to form 2-methyl-1-butyl methyl carbonate.", "Step 5: 1,2-dibromopropane diol is reacted with 2-methyl-1-butyl methyl carbonate in the presence of sodium hydride to form (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid.", "Step 6: The product is purified by acid-base extraction using acetic acid, sodium hydroxide, hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying with anhydrous sodium sulfate and recrystallization from water." ] } | |
CAS-Nummer |
1932322-60-5 |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




